Differential Melting Point vs. Non-Fluorinated Parent Compound
6-(Trifluoromethyl)nicotinimidamide hydrochloride exhibits a distinct melting point range of 191–193 °C, which is higher than the non-fluorinated parent compound, nicotinimidamide hydrochloride (187–189 °C) . This difference of +4 °C is attributable to the presence of the electron-withdrawing trifluoromethyl group, which influences the crystal lattice energy and provides a key quality control marker to confirm correct compound identity and differentiate it from its non-fluorinated analog .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 191–193 °C |
| Comparator Or Baseline | Nicotinimidamide hydrochloride: 187–189 °C |
| Quantified Difference | +4 °C (approximate, based on range midpoints) |
| Conditions | Solid state, standard atmospheric pressure |
Why This Matters
A reproducible melting point shift of +4 °C relative to the parent scaffold provides a simple, quantitative metric for identity verification and quality control during procurement and use.
